molecular formula C22H14Cl2N2O2S B2854657 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine CAS No. 339108-15-5

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine

Cat. No.: B2854657
CAS No.: 339108-15-5
M. Wt: 441.33
InChI Key: PQNBDFRJTMVKGV-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine is a chemical compound with the molecular formula C22H14Cl2N2O2S . This compound belongs to the class of phenylpyrimidines, which are characterized by a benzene ring linked to a pyrimidine ring and are of significant interest in medicinal chemistry and drug discovery . The structure incorporates a benzenesulfonyl group, a functional group commonly used in organic synthesis to create sulfonamides and sulfonate esters, which are pivotal in the development of compounds with diverse biological activities . While the specific research applications for this compound are still being explored, its molecular framework suggests potential as a valuable intermediate or scaffold. Related phenylpyrimidine structures have been investigated for their interactions with biological targets such as heat shock proteins (HSPs), which are important in cancer research and neurodegenerative diseases . Researchers may utilize this compound in the synthesis of novel molecules, as a building block in heterocyclic chemistry, or for probing biological mechanisms in hit-to-lead optimization campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data to ensure identity and purity for your research requirements.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNBDFRJTMVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine and related compounds:

Compound Name Position 4 Substituent Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features/Applications
Target Compound 2,4-Dichlorophenyl Benzenesulfonyl Phenyl ~435.3 (estimated) High lipophilicity; potential kinase/receptor interactions
5h () 2,4-Dichlorophenyl 4-Fluorophenyl Methyl ~380.2 (estimated) Dihydropyrano-pyrazole; antibacterial activity
6-(2,4-DCPh)-Benzo[7]annulene () 2,4-Dichlorophenyl Fluoropropyl-pyrrolidinyl-oxyphenyl N/A ~600+ (estimated) Patent-combined with alpelisib (PI3K inhibitor) for cancer therapy
CID5746492 () (4-Chlorophenyl)sulfanyl (4-Chlorobenzyl)sulfanylmethyl Phenyl ~470.8 (estimated) Sulfanyl groups enhance solubility; unknown activity
338962-06-4 () 4-Methylphenyl 3,5-Dichlorophenyldiazenyl Phenyl 419.31 Azo group introduces photoresponsive properties

Key Differences and Implications

  • Pharmacological Potential: The 2,4-dichlorophenyl group is recurrent in patented kinase-targeting combinations (), suggesting the target compound may share similar binding motifs. In contrast, pyrazole derivatives like 5h () exhibit antibacterial activity, highlighting substituent-dependent functional versatility .
  • Steric and Electronic Modifications : Replacing the benzenesulfonyl group with a fluorophenyl (as in 5h) reduces steric bulk, possibly favoring interactions with narrow binding pockets. Conversely, the diazenyl group in 338962-06-4 introduces conjugation effects, altering UV-Vis absorption profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : Use benzenesulfonyl chloride and dichlorophenyl precursors under controlled basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
  • Flow chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce side products, as demonstrated in optimized diazomethane syntheses .
  • Optimization parameters : Vary temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions) to maximize yield. Monitor via TLC or HPLC.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions and steric effects, as applied to analogous pyrimidine derivatives .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) and compare with NIST reference data .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches theoretical calculations (e.g., C₂₂H₁₅Cl₂N₂O₂S: MW 454.3 g/mol).

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be systematically resolved?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects using in vitro assays. For example, dichlorophenyl groups may enhance lipophilicity and membrane permeability, while sulfonyl groups influence target binding .
  • Control experiments : Test intermediate compounds (e.g., non-sulfonylated analogs) to isolate the contribution of specific functional groups to activity .
  • Dose-response studies : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Validate with X-ray structures of target proteins .
  • MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl oxygen).
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity risks.

Q. How can reaction yields be optimized while minimizing byproduct formation?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, solvent ratio) and interactions. For example, a 2³ factorial design can optimize temperature, catalyst loading, and reaction time .
  • Purification techniques : Use gradient elution in flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the target compound from chlorinated byproducts.

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